2,4-Diamino-6-morpholinopyrimidine
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Overview
Description
2,4-Diamino-6-morpholinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-morpholinopyrimidine typically involves the nucleophilic substitution of a pyrimidine core. One common method starts with 2,4-diamino-6-chloropyrimidine, which is reacted with morpholine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-morpholinopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom in 2,4-diamino-6-chloropyrimidine is replaced by a morpholine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically used for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Morpholine, ethanol, and a base such as sodium hydroxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed: The primary product of the nucleophilic substitution reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2,4-Diamino-6-morpholinopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-morpholinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition disrupts DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
2,4-Diamino-6-morpholinopyrimidine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: This compound lacks the morpholine group and has different chemical properties and applications.
2,4-Diamino-6-chloropyrimidine: This is a precursor in the synthesis of this compound and has its own set of applications.
Trimethoprim: A well-known antibacterial agent that also inhibits dihydrofolate reductase but has a different structure and spectrum of activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
24867-27-4 |
---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-morpholin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI Key |
DFSFIKNJVGWSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
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